Cas no 882516-45-2 ((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)

(3-メチル-3H-ジアジリン-3-イル)メタンアミン塩酸塩は、光反応性基を有するアミン化合物です。分子内にジアジリン環を有するため、UV照射下で活性カルベンを生成し、近傍の分子と選択的に架橋反応を起こす特性があります。この特性を利用し、タンパク質-リガンド相互作用の解析やバイオコンジュゲートの調製に有用です。水溶性が高く、生体分子標識実験において取り扱いが容易な点が特徴です。また、塩酸塩形態であるため保存安定性に優れ、実験条件の再現性確保に貢献します。光反応性プローブとしての応用範囲の広さから、構造生物学や創薬研究分野で重要な試薬として位置付けられています。

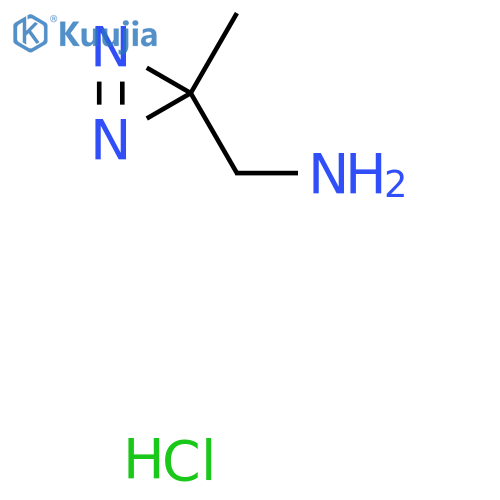

882516-45-2 structure

商品名:(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride

CAS番号:882516-45-2

MF:C3H8ClN3

メガワット:121.568718910217

MDL:MFCD19207595

CID:4663683

PubChem ID:55290385

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride

- (3-methyldiazirin-3-yl)methanamine;hydrochloride

- AT11950

- 3-Methyl-3H-diazirine-3-methanamine Hydrochloride

- (3-METHYL-3H-DIAZIRIN-3-YL)METHANAMINE HCL

-

- MDL: MFCD19207595

- インチ: 1S/C3H7N3.ClH/c1-3(2-4)5-6-3;/h2,4H2,1H3;1H

- InChIKey: DLOYEXLJSCENBK-UHFFFAOYSA-N

- ほほえんだ: Cl.N1C(C)(CN)N=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 80

- トポロジー分子極性表面積: 50.7

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | \nEN300-224744-250mg |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95.0% | 250mg |

$644.0 | 2022-10-09 | |

| Enamine | EN300-224744-10.0g |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95% | 10.0g |

$5590.0 | 2024-06-20 | |

| Enamine | EN300-224744-50mg |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95.0% | 50mg |

$301.0 | 2022-10-09 | |

| Enamine | EN300-224744-1.0g |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95% | 1.0g |

$1299.0 | 2024-06-20 | |

| Enamine | EN300-224744-2.5g |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95% | 2.5g |

$2548.0 | 2024-06-20 | |

| Enamine | EN300-224744-1000mg |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95.0% | 1g |

$1299.0 | 2022-10-09 | |

| Enamine | EN300-224744-2mg |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95.0% | 2mg |

$119.0 | 2022-02-28 | |

| Enamine | EN300-224744-100mg |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95.0% | 100mg |

$450.0 | 2022-10-09 | |

| Enamine | EN300-224744-5mg |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95.0% | 5mg |

$132.0 | 2022-02-28 | |

| Enamine | \nEN300-224744-100mg |

(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride |

882516-45-2 | 95.0% | 100mg |

$450.0 | 2022-10-09 |

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

882516-45-2 ((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量